2-Bromo-3-cyclopropoxy-5-nitropyridine
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Overview
Description
2-Bromo-3-cyclopropoxy-5-nitropyridine is an organic compound with the molecular formula C8H7BrN2O3 and a molecular weight of 259.06 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a nitro group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyclopropoxy-5-nitropyridine typically involves the bromination of 3-cyclopropoxy-5-nitropyridine. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The major product is 2-amino-3-cyclopropoxy-5-nitropyridine.
Oxidation Reactions: Oxidized products include pyridine derivatives with additional functional groups.
Scientific Research Applications
2-Bromo-3-cyclopropoxy-5-nitropyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropoxy-5-nitropyridine involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, the nitro group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitropyridine: Similar in structure but lacks the cyclopropoxy group.
3-Bromo-4-nitropyridine: Similar but with different substitution positions on the pyridine ring.
2-Amino-5-bromo-3-nitropyridine: Contains an amino group instead of a cyclopropoxy group
Uniqueness
2-Bromo-3-cyclopropoxy-5-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other bromonitropyridine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H7BrN2O3 |
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Molecular Weight |
259.06 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C8H7BrN2O3/c9-8-7(14-6-1-2-6)3-5(4-10-8)11(12)13/h3-4,6H,1-2H2 |
InChI Key |
RLUCIZPNYCISHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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